

Application Note: Elucidating the Mass Spectrometric Fragmentation Pattern of Diethyl 1-Octylphosphonate

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Compound of Interest

Compound Name: DIETHYL 1-OCTYLPHOSPHONATE

Cat. No.: B093591

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Introduction

Diethyl 1-octylphosphonate is an organophosphorus compound with applications in various fields, including as a precursor in organic synthesis and as a potential flame retardant. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in diverse matrices. This application note provides a detailed guide to the expected fragmentation pattern of **diethyl 1-octylphosphonate** under Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights for researchers, scientists, and professionals in drug development and materials science.

Scientific Principles of Fragmentation

The fragmentation of an organic molecule in a mass spectrometer is not a random process but is governed by the principles of chemical stability. The ionization method employed significantly influences the extent and nature of fragmentation.

- **Electron Ionization (EI):** This is a "hard" ionization technique that imparts high energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is rich in fragment ions, providing a detailed structural fingerprint of the molecule. However, the molecular ion may be weak or absent in some cases.^[1]

- Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically results in the formation of protonated molecules $[M+H]^+$ or other adducts with minimal fragmentation in the ion source.[2] When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation of a selected precursor ion can be induced through collision-induced dissociation (CID), providing specific structural information.[3]

Predicted Fragmentation Pattern of Diethyl 1-Octylphosphonate

Based on established fragmentation mechanisms for organophosphonates and long-chain alkyl compounds, the following pathways are predicted for **diethyl 1-octylphosphonate** (Molecular Weight: 250.31 g/mol).

Electron Ionization (EI) Fragmentation

Under EI conditions, **diethyl 1-octylphosphonate** is expected to undergo several characteristic fragmentation reactions:

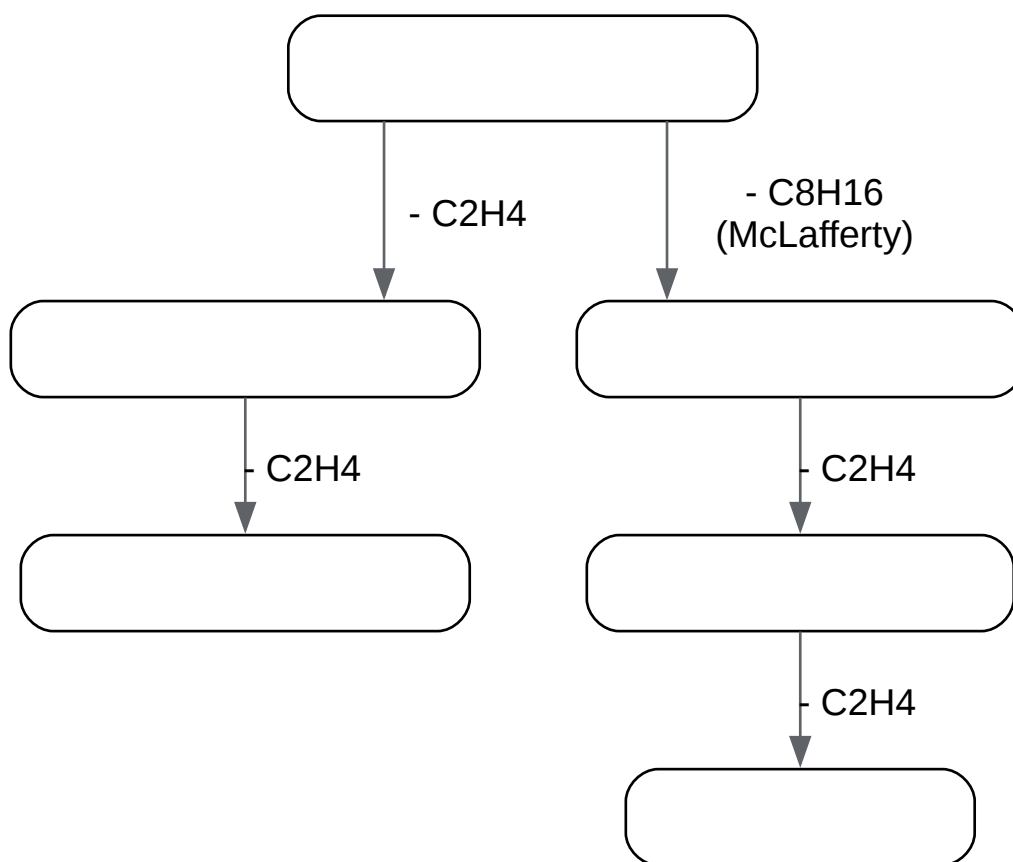
- α -Cleavage: Fission of the C-C bond adjacent to the phosphorus atom is a common pathway for alkylphosphonates.[1] However, in this case, cleavage of the P-C bond is more likely, leading to the loss of the octyl radical.
- β -Cleavage and McLafferty Rearrangement: Cleavage of the bond beta to the phosphorus atom within the octyl chain can occur. More significantly, a McLafferty-type rearrangement is highly probable.[4][5][6] This involves the transfer of a γ -hydrogen from the octyl chain to the phosphoryl oxygen, followed by the elimination of a neutral alkene (octene).
- Cleavage of the Ethoxy Groups: Loss of ethylene (C_2H_4) from the ethoxy groups via a six-membered ring transition state (a form of McLafferty rearrangement) is a characteristic fragmentation for diethyl phosphonates.[7] This can happen sequentially.
- Simple Bond Cleavages: Direct cleavage of the P-O and O-C bonds in the ethoxy groups can also occur, leading to the loss of ethoxy radicals ($\bullet OCH_2CH_3$) or ethyl radicals ($\bullet CH_2CH_3$).

The interplay of these pathways will generate a series of fragment ions that are diagnostic for the structure of **diethyl 1-octylphosphonate**.

Table 1: Predicted Key Fragment Ions of **Diethyl 1-Octylphosphonate** in EI-MS

m/z (mass-to-charge ratio)	Proposed Fragment Structure/Formation	Fragmentation Pathway
250	$[\text{C}_{12}\text{H}_{27}\text{O}_3\text{P}]^{+\bullet}$	Molecular Ion
222	$[\text{C}_{10}\text{H}_{23}\text{O}_3\text{P}]^{+\bullet}$	Loss of C_2H_4 (ethylene)
194	$[\text{C}_8\text{H}_{19}\text{O}_3\text{P}]^{+\bullet}$	Loss of two C_2H_4 molecules
166	$[\text{C}_6\text{H}_{15}\text{O}_3\text{P}]^{+\bullet}$	Loss of three C_2H_4 molecules
138	$[\text{C}_4\text{H}_{11}\text{O}_3\text{P}]^{+\bullet}$	Loss of C_8H_{16} (octene) via McLafferty Rearrangement
110	$[\text{C}_2\text{H}_7\text{O}_3\text{P}]^{+\bullet}$	Loss of C_2H_4 from the m/z 138 ion
91	$[\text{H}_4\text{O}_3\text{P}]^+$	Rearrangement and loss of alkyl/alkene fragments

Diagram 1: Predicted Electron Ionization Fragmentation Pathway



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Caption: Predicted EI fragmentation of **diethyl 1-octylphosphonate**.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation

In positive-ion ESI, **diethyl 1-octylphosphonate** is expected to be readily protonated to form the $[\text{M}+\text{H}]^+$ ion at m/z 251. Tandem MS (MS/MS) of this precursor ion will induce fragmentation through collision-induced dissociation (CID). The fragmentation is generally less extensive than in EI and often involves the loss of neutral molecules.

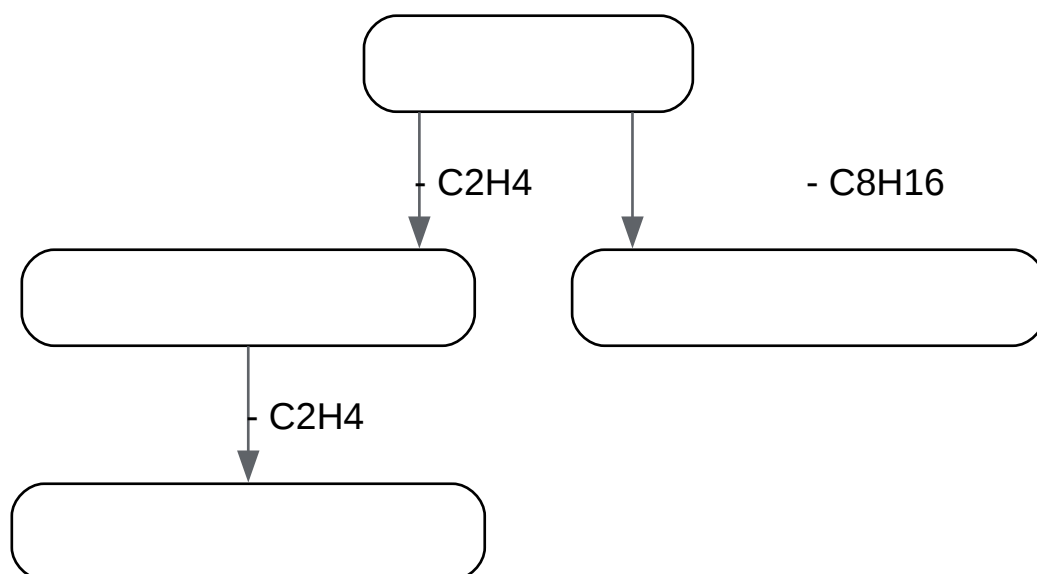
- Neutral Loss of Ethene: Similar to EI, the loss of neutral ethene (28 Da) from the ethoxy groups is a prominent fragmentation pathway.
- Neutral Loss of Ethanol: The loss of ethanol (46 Da) is also a possible fragmentation route.

- Loss of the Octyl Group: Cleavage of the P-C bond can result in the loss of the octyl group as octene (112 Da).

Table 2: Predicted Key Fragment Ions of **Diethyl 1-Octylphosphonate** in ESI-MS/MS of $[M+H]^+$

Precursor Ion (m/z)	Product Ion (m/z)	Neutral Loss	Proposed Fragmentation
251	223	28 (C ₂ H ₄)	Loss of ethene
251	195	56 (2 x C ₂ H ₄)	Sequential loss of two ethene molecules
251	139	112 (C ₈ H ₁₆)	Loss of octene
223	195	28 (C ₂ H ₄)	Loss of a second ethene molecule

Diagram 2: Predicted ESI-MS/MS Fragmentation Pathway





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